molecular formula C6H7N3O4 B6194956 ethyl 2-nitro-1H-imidazole-5-carboxylate CAS No. 2421133-53-9

ethyl 2-nitro-1H-imidazole-5-carboxylate

Cat. No.: B6194956
CAS No.: 2421133-53-9
M. Wt: 185.1
InChI Key:
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Description

Ethyl 2-nitro-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound has a molecular formula of C6H7N3O4 and is characterized by the presence of a nitro group (-NO2) and an ester group (-COOEt) attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-nitro-1H-imidazole-5-carboxylate typically involves the nitration of an imidazole derivative followed by esterification. One common method involves the reaction of 2-nitroimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-nitro-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can cause damage to DNA and other cellular components, leading to the death of microbial cells. The compound targets anaerobic organisms, which have the necessary enzymes to reduce the nitro group .

Comparison with Similar Compounds

Ethyl 2-nitro-1H-imidazole-5-carboxylate can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a similar core structure and mechanism of action, this compound may have unique properties due to the presence of the ester group, which can influence its solubility, stability, and bioavailability .

List of Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-nitro-1H-imidazole-5-carboxylate involves the nitration of ethyl 1H-imidazole-5-carboxylate followed by reduction of the nitro group to an amino group and subsequent cyclization to form the imidazole ring.", "Starting Materials": [ "Ethyl 1H-imidazole-5-carboxylate", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of ethyl 1H-imidazole-5-carboxylate with nitric acid and sulfuric acid to form ethyl 2-nitro-1H-imidazole-5-carboxylate", "Step 2: Reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst", "Step 3: Cyclization of the amino group with sodium hydroxide to form the imidazole ring and yield ethyl 2-amino-1H-imidazole-5-carboxylate", "Step 4: Ethylation of the amino group with ethyl iodide to form ethyl 2-ethylamino-1H-imidazole-5-carboxylate", "Step 5: Hydrolysis of the ethyl ester group with sodium hydroxide to yield ethyl 2-ethylamino-1H-imidazole-5-carboxylic acid", "Step 6: Cyclization of the carboxylic acid group with the amino group to form the imidazole ring and yield ethyl 2-ethylamino-1H-imidazole-5-carboxylate", "Step 7: Ethylation of the amino group with ethyl iodide to form the final product, ethyl 2-nitro-1H-imidazole-5-carboxylate" ] }

CAS No.

2421133-53-9

Molecular Formula

C6H7N3O4

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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